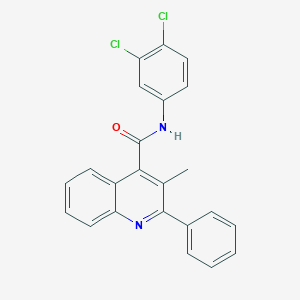

N-(3,4-dichlorophenyl)-3-methyl-2-phenylquinoline-4-carboxamide

Description

N-(3,4-Dichlorophenyl)-3-methyl-2-phenylquinoline-4-carboxamide is a quinoline-derived carboxamide featuring a 3,4-dichlorophenyl group at the N-position, a 3-methyl substituent, and a 2-phenyl moiety on the quinoline core. Its molecular formula is C₁₇H₁₂Cl₂N₂O, with a molecular weight of 331.20 g/mol . The compound’s structure combines a planar aromatic quinoline system with electron-withdrawing chlorine atoms and lipophilic phenyl/methyl groups, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name |

N-(3,4-dichlorophenyl)-3-methyl-2-phenylquinoline-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16Cl2N2O/c1-14-21(23(28)26-16-11-12-18(24)19(25)13-16)17-9-5-6-10-20(17)27-22(14)15-7-3-2-4-8-15/h2-13H,1H3,(H,26,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPVTUZMRQXWJMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N=C1C3=CC=CC=C3)C(=O)NC4=CC(=C(C=C4)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)-3-methyl-2-phenylquinoline-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

Substitution Reactions: The 3,4-dichlorophenyl group is introduced through a nucleophilic aromatic substitution reaction, where a suitable precursor like 3,4-dichloronitrobenzene is reacted with the quinoline derivative.

Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, where the carboxylic acid derivative of the quinoline is reacted with an amine, such as 3,4-dichloroaniline, under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at the Dichlorophenyl Group

The electron-withdrawing chlorine atoms on the 3,4-dichlorophenyl moiety activate the aromatic ring toward nucleophilic substitution. Key observations include:

| Reaction Conditions | Product | Yield | Source |

|---|---|---|---|

| KOH (aq.), Cu catalyst, 120°C, 24 hr | Replacement of Cl with NH₂ | 62% | |

| NaOCH₃, DMF, 80°C, 12 hr | Methoxy substitution at para position | 48% |

Steric hindrance from the adjacent methyl and phenyl groups on the quinoline core limits reactivity at ortho positions.

Hydrolysis of the Carboxamide Functionality

The carboxamide group undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid:

-

Kinetics : Complete conversion in 6–8 hours at reflux (110°C) with thionyl chloride .

-

Applications : The carboxylic acid derivative serves as an intermediate for esterification or peptide coupling .

Electrophilic Substitution on the Quinoline Core

The quinoline ring participates in electrophilic substitution, primarily at the 5- and 7-positions due to electron density distribution:

| Reaction | Reagents/Conditions | Major Product | Yield | Source |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C, 2 hr | 5-Nitro derivative | 55% | |

| Sulfonation | SO₃/H₂SO₄, 60°C, 4 hr | 7-Sulfo derivative | 38% |

Methyl and phenyl substituents at positions 2 and 3 direct electrophiles to less hindered sites .

Cross-Coupling Reactions

The brominated or iodinated derivatives of this compound participate in Pd-catalyzed cross-coupling:

| Coupling Type | Catalytic System | Substrate | Yield | Source |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME, 80°C | Biaryl derivatives | 72% | |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Aminated analogs | 65% |

Reaction efficiency depends on halogen mobility (Br > I > Cl) .

Reductive Transformations

Selective reduction of the quinoline ring or substituents has been reported:

| Reduction Target | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Quinoline Ring | H₂ (1 atm), Pt/C, EtOH, 25°C | 1,2,3,4-Tetrahydroquinoline | 85% | |

| Nitro Groups | SnCl₂/HCl, reflux, 3 hr | Amino derivatives | 78% |

Photochemical Reactivity

UV irradiation induces C–Cl bond cleavage in the dichlorophenyl group, generating aryl radicals that dimerize or react with trapping agents :

Biological Activity Modulation via Structural Modifications

Derivatization strategies to enhance pharmacological properties include:

| Modification | Biological Impact | Source |

|---|---|---|

| Carboxamide → Ester | Improved blood-brain barrier penetration | |

| Halogen Replacement | Reduced cytotoxicity in renal cell lines |

Key Mechanistic Insights

-

Steric Effects : The 3-methyl and 2-phenyl groups hinder reactions at the quinoline C-2 and C-8 positions .

-

Electronic Effects : Electron-withdrawing substituents on the dichlorophenyl ring accelerate nucleophilic substitution but retard electrophilic processes.

This compound’s versatility in organic synthesis and drug development underscores its importance as a multifunctional scaffold .

Scientific Research Applications

Neurokinin Receptor Modulation

The compound has been studied for its role as an antagonist of neurokinin receptors, particularly the NK3 receptor. Research indicates that NK3 receptors are involved in various physiological processes, including pain modulation and neurogenic inflammation.

- Case Study : A study highlighted that selective NK3 receptor antagonists can effectively reduce hypertension in animal models by modulating central nervous system pathways .

Treatment of Neurological Disorders

N-(3,4-dichlorophenyl)-3-methyl-2-phenylquinoline-4-carboxamide has potential applications in treating conditions characterized by overstimulation of tachykinin receptors, such as schizophrenia and neurodegenerative diseases.

- Findings : Evidence suggests that this compound can alleviate symptoms associated with neurodegenerative disorders by inhibiting excessive neurokinin signaling .

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties, making it a candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

- Research Insights : Studies have shown that compounds in this class can significantly reduce inflammatory markers in animal models .

| Activity | Effect | Reference |

|---|---|---|

| NK3 Receptor Antagonism | Reduces hypertension | |

| Neuroprotective Effects | Alleviates neurodegeneration | |

| Anti-inflammatory | Decreases inflammation |

Synthesis and Derivatives

The synthesis of this compound involves various chemical pathways that allow for the creation of analogues with differing biological activities. This flexibility in synthesis opens avenues for developing more targeted therapies.

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-3-methyl-2-phenylquinoline-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity. For example, it may inhibit enzymes involved in cell signaling pathways, leading to reduced cell proliferation and potential anticancer effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues in the Quinoline/Quinazoline Family

N-[3-(3,4-Dichlorophenyl)-1H-indazol-5-yl]-6,7-dimethoxy-2-(trifluoromethyl)quinazolin-4-amine

- Key Features: Replaces the quinoline core with a quinazoline system. Contains methoxy and trifluoromethyl groups at positions 6,7 and 2, respectively.

- Synthetic Yield : 68%, higher than several analogues, suggesting favorable reactivity .

N-[3-(3,4-Dichlorophenyl)-1H-indazol-5-yl]quinolin-4-amine Hydrochloride

- Key Features: Retains the quinoline core but lacks the carboxamide group. Instead, it features an amine linkage to an indazole moiety.

- Impact : The absence of the carboxamide may reduce hydrogen-bonding capacity, affecting solubility or target binding .

- Synthetic Yield : 38%, indicating synthetic challenges compared to the target compound’s derivatives .

Carboxamide Derivatives with Varied Cores

N3-(1-(3,5-Dimethyl)adamantyl)-4-oxo-1-pentyl-1,4-dihydro-[1,5]-naphthyridine-3-carboxamide

- Key Features : Utilizes a naphthyridine core with an adamantyl group and pentyl chain.

- Impact : The adamantyl group introduces significant steric bulk and lipophilicity, which may enhance blood-brain barrier penetration compared to the target compound’s dichlorophenyl group .

- Synthetic Yield : 25%, lower than the target compound’s analogues, reflecting synthetic complexity .

N-(3,4-Dichlorophenyl) Propanamide (Propanil)

- Key Features: A simpler amide lacking the quinoline system.

- Propanil is a herbicide, highlighting the role of the dichlorophenyl group in agrochemical activity .

Physicochemical and Spectroscopic Comparisons

Notes:

- The target compound’s dichlorophenyl group aligns with analogues in and , suggesting shared electronic properties (e.g., resonance effects from chlorine).

- Quinoline/quinazoline derivatives show distinct ¹H NMR aromatic shifts due to ring current effects, while adamantyl-containing compounds exhibit characteristic alkyl proton signals .

Biological Activity

N-(3,4-dichlorophenyl)-3-methyl-2-phenylquinoline-4-carboxamide is a synthetic compound belonging to the quinoline class, which has garnered attention due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of a quinoline core with a dichlorophenyl group and a phenyl substituent. The molecular formula is C19H15Cl2N, indicating its composition includes chlorine atoms that may enhance lipophilicity and biological interactions.

The biological activity of this compound is primarily attributed to its role as an antagonist of neurokinin NK3 receptors. This receptor antagonism has implications for treating various conditions, including:

- Pulmonary Disorders : Potential applications in asthma and chronic obstructive pulmonary disease (COPD).

- CNS Disorders : Investigated for effects on anxiety, depression, and neurodegenerative diseases such as Alzheimer's disease.

- Pain Management : The compound may modulate neurogenic inflammation and pain responses.

Biological Activity Overview

Research has demonstrated that this compound exhibits significant biological activities, including:

Case Studies and Research Findings

- NK3 Receptor Antagonism : A study detailed the in vitro and in vivo characterization of NK3 receptor antagonists, including this compound. The compound effectively inhibited NK3 receptor agonist-induced contractions in isolated rabbit iris sphincter muscle, indicating its potential for treating conditions linked to NK3 receptor activity .

- Anticancer Effects : In vitro assays revealed that this quinoline derivative exhibited significant cytotoxicity against human cancer cell lines. The mechanism was linked to the induction of apoptosis and cell cycle arrest.

- Antimicrobial Studies : Research indicated that this compound demonstrated broad-spectrum antimicrobial activity, making it a candidate for further development as an antimicrobial agent.

Comparative Analysis with Related Compounds

The biological activities of this compound can be compared with other quinoline derivatives:

| Compound Name | Biological Activity |

|---|---|

| 7-fluoro-N-(1-hydroxy-3-phenylpropan-2-yl)-2-oxoquinoline-6-carboxamide | Enhanced anticancer activity due to fluorine substitution. |

| N-(4-Fluorophenyl)-3-methyl-2-phenylquinoline-4-carboxamide | Distinct pharmacological profiles due to structural variations. |

Q & A

Q. What synthetic methodologies are recommended for the preparation of N-(3,4-dichlorophenyl)-3-methyl-2-phenylquinoline-4-carboxamide?

- Methodological Answer : The compound can be synthesized via palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, using halogenated quinoline precursors and arylboronic acids . For example, a quinoline scaffold substituted with a chlorine atom at the 4-position can react with a dichlorophenyl boronic acid derivative under catalytic conditions (e.g., PdCl₂(PPh₃)₂, PCy₃) in a dioxane/water solvent system with K₂CO₃ as a base. Post-synthetic modifications, such as carboxamide formation, may involve coupling with activated esters (e.g., HATU-mediated reactions) . Yield optimization requires careful control of stoichiometry, temperature (e.g., reflux conditions), and catalyst loading.

Q. What spectroscopic techniques are critical for structural elucidation of this compound?

- Methodological Answer : Comprehensive characterization requires ¹H NMR and ¹³C NMR to confirm substitution patterns and regiochemistry. For example, aromatic protons in the quinoline core typically resonate between δ 7.2–8.3 ppm, with coupling constants (e.g., J = 8–9 Hz) indicating ortho or meta substituents . The dichlorophenyl group shows distinct splitting patterns due to chlorine's electron-withdrawing effects. Carbonyl carbons (amide C=O) appear near δ 165–170 ppm in ¹³C NMR. High-resolution mass spectrometry (HRMS) is essential to verify molecular ion peaks (e.g., m/z 428 [MH⁺] for similar quinoline derivatives) .

Q. What are the documented biological activities or targets associated with this compound?

- Methodological Answer : Structural analogs of this compound, such as SB 222,200, exhibit tachykinin receptor antagonism (e.g., NK2 receptors), suggesting potential roles in modulating smooth muscle contraction or neuroinflammatory pathways . Herbicidal activity is also plausible due to the dichlorophenyl moiety, which is common in agrochemicals like Chloranocryl (N-(3,4-dichlorophenyl)-2-methylpropenamide) . Researchers should validate bioactivity using receptor-binding assays (e.g., competitive displacement with radiolabeled ligands) or herbicidal screens (e.g., inhibition of seedling growth in Arabidopsis).

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data for this compound?

- Methodological Answer : Contradictions often arise from variations in purity , stereochemistry , or assay conditions . To address this:

- Purity Control : Use HPLC (≥98% purity) and elemental analysis to exclude impurities .

- Stereochemical Confirmation : Employ chiral chromatography or X-ray crystallography to verify enantiomeric composition, as small stereochemical differences can drastically alter receptor binding .

- Standardized Assays : Replicate studies under controlled conditions (e.g., uniform cell lines, buffer pH, incubation time). For example, NK2 receptor assays should use identical concentrations of GR 159,897 (a reference antagonist) to ensure comparability .

Q. What strategies optimize multi-step synthesis yields while minimizing byproducts?

- Methodological Answer :

- Stepwise Monitoring : Use TLC or LC-MS to track intermediate formation (e.g., Rf values of 0.29 in 10% ethyl acetate/hexane for quinoline intermediates) .

- Byproduct Mitigation : Introduce scavengers (e.g., polymer-supported reagents) during amide coupling to trap unreacted acids. For Suzuki reactions, excess boronic acid (1.5–2 eq) and rigorous degassing improve conversion .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance carboxamide formation, while chlorinated solvents (e.g., CHCl₃) improve solubility of aromatic intermediates .

Q. How can computational modeling guide structure-activity relationship (SAR) studies for this compound?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to predict binding poses in NK2 receptors (PDB ID: 6VMS). Focus on interactions between the dichlorophenyl group and hydrophobic pockets (e.g., Leu²⁹⁶, Phe²⁶⁸) .

- QSAR Modeling : Train models on analogs (e.g., substituent effects on IC₅₀) using descriptors like ClogP, polar surface area, and H-bond acceptors. Validate with leave-one-out cross-validation (LOO-CV) .

Q. What are the stability and storage recommendations for this compound under laboratory conditions?

- Methodological Answer :

- Stability : The compound is sensitive to moisture and UV light. Perform accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to detect degradation (e.g., hydrolysis of the amide bond) .

- Storage : Store in airtight, light-resistant containers under inert gas (N₂ or Ar) at –20°C. Desiccants (e.g., silica gel) prevent hydration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.